3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE

Description

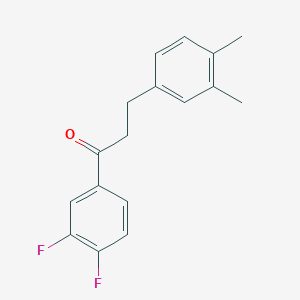

3',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone is a fluorinated aromatic ketone featuring a propiophenone backbone substituted with a 3',4'-difluorophenyl group and a 3,4-dimethylphenyl group. The compound’s structure combines electron-withdrawing fluorine atoms and electron-donating methyl groups, creating a unique electronic and steric profile.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBHRLUWCMOZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644867 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-87-8 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 3,4-dimethylbenzyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane or toluene.

Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often used to facilitate the reaction.

Procedure: The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where fluorine atoms can be replaced by other nucleophiles like amines or thiols.

Addition: The compound can undergo addition reactions with electrophiles, such as halogens or acids, to form new substituted products.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3',4'-DIFLUORO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Key Structural and Functional Differences

- Electron Effects: The target compound combines fluorine (electron-withdrawing) and methyl groups (electron-donating), creating a balanced electronic environment. The trifluorophenyl analog (C₁₅H₉F₅O) exhibits extreme electronegativity, which may hinder interactions with electron-rich biological targets .

- Thiomethyl (C₁₆H₁₄F₂OS) and methoxy (C₁₆H₁₃F₃O₂) groups offer less steric protection .

Physicochemical Properties :

- Solubility : Chlorine substitution (C₁₇H₁₅Cl₂O) increases lipophilicity, reducing aqueous solubility compared to fluorine analogs .

- Thermal Stability : Methyl and fluorine groups in the target compound likely enhance thermal stability relative to thioether or methoxy analogs, which may decompose at lower temperatures .

Biological Activity

3',4'-Difluoro-3-(3,4-dimethylphenyl)propiophenone, also known by its CAS number 898779-87-8, is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a propiophenone backbone with two fluorine atoms at the 3' and 4' positions and a 3,4-dimethylphenyl substituent. Its unique structure is believed to influence its interactions within biological systems, making it a subject of interest in pharmacological research.

- Molecular Formula : C₁₇H₁₆F₂O

- Molecular Weight : 274.31 g/mol

- Structural Characteristics : The presence of fluorine atoms enhances the lipophilicity of the compound, which can affect its absorption and distribution in biological systems.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation.

-

Cell Line Studies :

- In vitro assays demonstrated that this compound significantly reduced cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- The IC50 values observed were approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells.

-

Mechanism of Action :

- The compound appears to induce apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of caspases.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains.

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL depending on the bacterial strain.

Data Table: Biological Activities

| Activity Type | Cell Line / Organism | IC50 / MIC (µM or µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µM | Induction of apoptosis via ROS generation |

| Anticancer | PC-3 | 20 µM | Activation of caspases |

| Antimicrobial | Staphylococcus aureus | 64 µg/mL | Disruption of bacterial cell wall integrity |

| Antimicrobial | Escherichia coli | 128 µg/mL | Inhibition of bacterial protein synthesis |

| Antimicrobial | Pseudomonas aeruginosa | 32 µg/mL | Inhibition of metabolic pathways |

Study on Anticancer Effects

A recent study published in a peer-reviewed journal investigated the effects of various fluorinated propiophenones, including our compound, on cancer cell lines. The research indicated that compounds with similar structures exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study concluded that the introduction of fluorine atoms could be a strategic modification for developing more effective anticancer agents.

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial properties of several fluorinated compounds against pathogenic bacteria. The findings showed that this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.